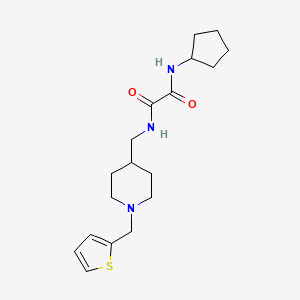
N-(5-benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide, also known as BT2, is a chemical compound that has been used in scientific research for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
- Thiazoles have been investigated for their antitumor and cytotoxic properties. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxic effects on prostate cancer cells .
- Thiazoles exhibit antimicrobial activity. Sulfathiazole, an antimicrobial drug, contains a thiazole ring. Investigating the antimicrobial potential of our compound could be valuable .
- The thiazole scaffold is present in antifungal drugs like Abafungin. Evaluating the antifungal properties of our compound may reveal novel applications .
- Neuraminidase inhibitors are crucial for managing influenza infections. Designing derivatives of our compound to target neuraminidase could be an interesting avenue for research .
- Novel 1,3,4-oxadiazole thioethers containing a carboxamide/amine moiety have shown good in vitro and in vivo bacteriostatic activities. Investigating similar properties for our compound could be insightful .
- Screening the compound against various biological targets (e.g., enzymes, receptors) can reveal additional applications. For instance, assessing its antifungal activity or interaction with specific proteins could provide valuable insights .
Antitumor and Cytotoxic Activity
Antimicrobial Properties
Antifungal Activity
Neuraminidase Inhibition
Bioactivities and Antibacterial Mechanism
Biological Screening
Wirkmechanismus
Target of Action
The primary target of N-(5-benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is the neuraminidase (NA) enzyme . Neuraminidase is a type of glycoside hydrolase enzyme which helps in the release of progeny influenza virus from infected host cells, preventing the virus from being trapped within the host cell.
Mode of Action
N-(5-benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide interacts with its target, neuraminidase, by inhibiting its activity . The compound binds to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid, a crucial step in the viral replication cycle. This inhibition disrupts the release of the virus from the host cell, thereby limiting the spread of the infection.
Biochemical Pathways
The inhibition of neuraminidase affects the influenza viral replication pathway . By preventing the release of the virus from the host cell, the compound disrupts the life cycle of the virus. This results in a decrease in the number of infectious viruses and limits the spread of the infection.
Result of Action
The result of the action of N-(5-benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is the inhibition of the neuraminidase enzyme, which leads to a disruption in the life cycle of the influenza virus . This disruption prevents the release of the virus from the host cell, thereby limiting the spread of the infection.
Eigenschaften
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-16(14-9-5-2-6-10-14)19-17-18-12-15(21-17)11-13-7-3-1-4-8-13/h1,3-4,7-8,12,14H,2,5-6,9-11H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKZZKOGSXBRKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




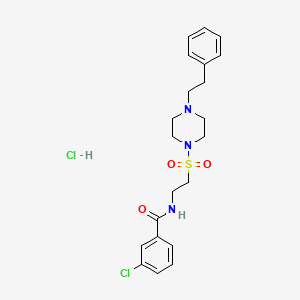
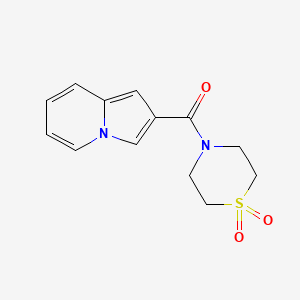


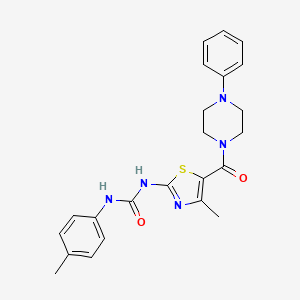
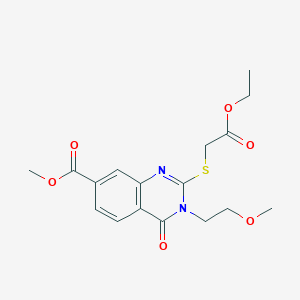


![Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate](/img/structure/B2520389.png)
